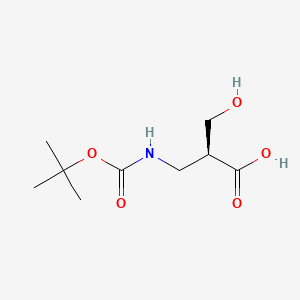

(S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under mild acidic conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid typically involves the protection of the amino group of an amino acid derivative with the Boc group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be selectively removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major product is the free amine.

Aplicaciones Científicas De Investigación

(S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes

Mecanismo De Acción

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid primarily involves the protection of the amino group. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. This allows for selective reactions to occur at other functional groups. The Boc group can be removed under mild acidic conditions, revealing the free amine for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-Amino-2-(hydroxymethyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

(S)-3-((tert-Butoxycarbonyl)amino)-2-(methyl)propanoic acid: Similar structure but with a methyl group instead of a hydroxymethyl group.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid is unique due to the presence of both the Boc protecting group and the hydroxymethyl group. This combination allows for selective reactions and provides stability during synthesis, making it a valuable intermediate in organic chemistry .

Actividad Biológica

(S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid, commonly referred to as Boc-hydroxymethyl-β-alanine, is a β-amino acid derivative that has garnered attention in various biochemical and pharmacological studies. This compound's unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group, contributes to its potential biological activities, particularly in the context of enzyme inhibition and metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO5 |

| Molecular Weight | 189.24 g/mol |

| CAS Number | 1217757-67-9 |

| Density | Not specified |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various enzymes involved in metabolic pathways. Research indicates that this compound can act as an inhibitor of specific enzymes, potentially affecting metabolic processes such as amino acid metabolism and neurotransmitter synthesis.

Enzyme Inhibition Studies

- Enzyme Targeting : Studies have shown that compounds similar to Boc-hydroxymethyl-β-alanine can inhibit enzymes like histone deacetylases (HDACs), which play a crucial role in gene expression regulation. For example, azumamide derivatives containing a β-amino acid scaffold have demonstrated selective inhibition of HDAC isoforms, highlighting the importance of structural modifications in enhancing biological activity .

- In Vitro Assays : In vitro assays have demonstrated that Boc-hydroxymethyl-β-alanine exhibits competitive inhibition against certain enzymes involved in amino acid metabolism. The presence of the Boc group may enhance the compound's stability and bioavailability, allowing for more effective enzyme interaction .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various β-amino acids found that derivatives like this compound exhibited significant activity against Gram-positive bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis, although detailed mechanisms remain to be elucidated .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of β-amino acids, including Boc-hydroxymethyl-β-alanine, on neuronal cell lines exposed to oxidative stress. The results indicated that this compound could mitigate oxidative damage and promote cell survival through modulation of antioxidant defense mechanisms .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of β-amino acids and their derivatives. Key findings include:

- Potency Enhancement : Modifications to the amino acid backbone can significantly enhance inhibitory potency against target enzymes. For instance, substituting different functional groups at specific positions has been shown to increase binding affinity and selectivity for HDACs .

- Synergistic Effects : Combining Boc-hydroxymethyl-β-alanine with other pharmacologically active compounds may lead to synergistic effects, enhancing overall therapeutic efficacy in conditions such as cancer and neurodegenerative diseases .

Propiedades

IUPAC Name |

(2S)-2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-4-6(5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPPTUXGTIYITE-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.